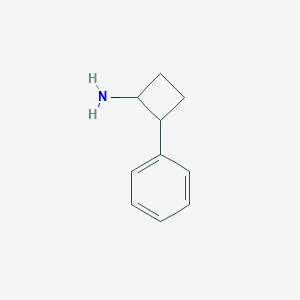

2-Phenylcyclobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMQLQANCCIABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-44-6 | |

| Record name | 2-Phenylcyclobutanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 2-Phenylcyclobutan-1-amine: Synthesis, Separation, and Stereochemical Considerations in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-phenylcyclobutan-1-amine, a chiral cyclobutane derivative with significant potential in medicinal chemistry. The presence of two chiral centers gives rise to four distinct stereoisomers: the enantiomeric pair of the cis diastereomer, (1R,2R)- and (1S,2S)-2-phenylcyclobutan-1-amine, and the enantiomeric pair of the trans diastereomer, (1R,2S)- and (1S,2R)-2-phenylcyclobutan-1-amine. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their pharmacological and toxicological profiles. This guide details the stereoselective synthesis of these isomers, analytical techniques for their separation and characterization—with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—and discusses their potential as norepinephrine reuptake inhibitors. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Critical Role of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties due to their differential interactions with chiral biological targets such as enzymes and receptors.[1] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects.[1] Therefore, the synthesis and characterization of single-enantiomer drugs are of paramount importance in modern drug development.

The this compound scaffold presents a compelling case study in stereoisomerism. With two chiral centers, it exists as four distinct stereoisomers. The constrained cyclobutane ring and the presence of a phenyl and an amino group create a rigid framework with specific spatial orientations that can significantly influence its interaction with biological targets. Notably, derivatives of this scaffold have been investigated as norepinephrine reuptake inhibitors, a class of drugs used in the treatment of various neurological and psychiatric disorders.[2][3] This guide provides a detailed exploration of the synthesis, separation, and characterization of the stereoisomers of this compound, offering a foundation for further research and development in this area.

Stereoselective Synthesis of this compound Isomers

The synthesis of the individual stereoisomers of this compound requires a strategic approach to control the relative and absolute stereochemistry. A common strategy involves the synthesis of a racemic or diastereomerically enriched precursor, followed by chiral resolution or stereoselective synthesis from a chiral starting material.

Synthesis of the Precursor: 2-Phenylcyclobutanone

A key precursor for the synthesis of this compound is 2-phenylcyclobutanone. This can be synthesized via a [2+2] cycloaddition reaction between phenylketene and ethylene. The resulting cyclobutanone can then be used to generate both cis and trans isomers of the amine.

Diastereoselective Synthesis of cis- and trans-2-Phenylcyclobutan-1-amine

The reduction of 2-phenylcyclobutanone is a critical step in establishing the cis or trans stereochemistry of the resulting amine. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.[4]

-

Stereoselective Reduction: The use of bulky reducing agents tends to favor the formation of the trans-alcohol due to steric hindrance, leading to the trans-amine upon conversion. Conversely, less sterically demanding reagents may favor the formation of the cis-alcohol.[4]

Following the reduction to the corresponding 2-phenylcyclobutanol, the hydroxyl group can be converted to an amine via a Mitsunobu reaction with a suitable nitrogen source (e.g., phthalimide or an azide) followed by reduction. Alternatively, the ketone can be converted to an oxime, which can then be reduced to the amine. The stereoselectivity of the oxime reduction can also be controlled to favor either the cis or trans isomer.

Enantioselective Synthesis and Resolution

To obtain the individual enantiomers, either an asymmetric synthesis or a chiral resolution of the racemic mixtures is necessary.

-

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed in the reduction of 2-phenylcyclobutanone or the subsequent amination steps to favor the formation of a single enantiomer.[5][6]

-

Chiral Resolution: This is a common and effective method for separating enantiomers.[7][8] For the cis and trans diastereomers of this compound, this can be achieved through:

-

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8]

-

Enzymatic Kinetic Resolution: Lipases are often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers.[2][9]

-

Analytical Techniques for Separation and Characterization

The separation and characterization of the four stereoisomers of this compound are crucial for determining their individual properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers.[10][11][12] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.[13]

Table 1: Recommended Chiral HPLC Columns for Amine Separation

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralcel® OD, OJ; Chiralpak® AD, AS | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Pirkle-type (Brush-type) | Whelk-O® 1, Regis-Pirkle 1A | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP. |

Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the enantiomers of cis- or trans-2-phenylcyclobutan-1-amine.

1. Column Selection:

-

Screen a selection of polysaccharide-based and Pirkle-type chiral columns. A good starting point would be Chiralpak® AD-H and Whelk-O® 1.

2. Mobile Phase Selection:

-

For normal-phase chromatography, use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol and adjust the ratio to optimize resolution.

-

The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often necessary to improve peak shape and reduce tailing for basic analytes like amines.

3. Optimization:

-

Vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

4. Detection:

-

Use a UV detector set at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of diastereomers.[14] The cis and trans isomers of this compound will exhibit distinct ¹H and ¹³C NMR spectra due to the different spatial arrangement of the phenyl and amino groups.[14]

-

¹H NMR: The coupling constants (J-values) between the protons on the cyclobutane ring are particularly informative. In general, the Jcis coupling constant is larger than the Jtrans coupling constant for vicinal protons on a cyclobutane ring. The chemical shifts of the methine protons adjacent to the phenyl and amino groups will also differ significantly between the cis and trans isomers.[14]

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also be different for the cis and trans diastereomers.

To distinguish between enantiomers, a chiral environment must be created in the NMR tube. This can be achieved using:

-

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

-

Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral reagent to form stable diastereomers, which will have distinct NMR spectra.

Experimental Protocol: NMR Analysis of Diastereomers

Objective: To distinguish between the cis and trans diastereomers of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals.

3. Data Analysis:

-

Analyze the chemical shifts and coupling constants of the cyclobutane ring protons to determine the relative stereochemistry.

Pharmacological Profile: Potential as Norepinephrine Reuptake Inhibitors

The norepinephrine transporter (NET) is a key protein in the central nervous system responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling.[3][15] Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, which can have therapeutic effects in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[2][3]

Several studies on structurally related compounds suggest that the stereoisomers of this compound may exhibit potent and selective inhibitory activity at the NET.[3][16] The rigid cyclobutane scaffold and the specific orientation of the phenyl and amino groups are likely to play a crucial role in the binding affinity and selectivity for the transporter. It is highly probable that the four stereoisomers will display different potencies and selectivities for NET, as well as for other monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Table 2: Hypothetical Pharmacological Profile of this compound Stereoisomers

| Stereoisomer | Predicted NET Affinity (IC₅₀) | Predicted Selectivity (vs. SERT/DAT) |

| (1R,2S)-trans | High | High |

| (1S,2R)-trans | Low | Moderate |

| (1R,2R)-cis | Moderate | Moderate |

| (1S,2S)-cis | Low | Low |

Note: This table is illustrative and based on general trends observed for similar compounds. Experimental validation is required.

Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of each stereoisomer of this compound at the human norepinephrine transporter.

1. Cell Line:

-

Use a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.

2. Assay Principle:

-

The assay measures the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into the hNET-expressing cells in the presence of varying concentrations of the test compounds.

3. Procedure:

-

Plate the hNET-expressing cells in a 96-well plate.

-

Pre-incubate the cells with a range of concentrations of each stereoisomer.

-

Add [³H]norepinephrine and incubate for a specific time to allow for uptake.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of inhibition of [³H]norepinephrine uptake versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each stereoisomer.

Conclusion and Future Directions

The four stereoisomers of this compound represent a promising scaffold for the development of novel therapeutics, particularly as norepinephrine reuptake inhibitors. This guide has outlined the key aspects of their stereoselective synthesis, analytical separation, and characterization, providing a framework for researchers in the field.

Future research should focus on the development of efficient and scalable asymmetric syntheses for each of the four stereoisomers. A thorough investigation of their pharmacological profiles, including their potency and selectivity at all three major monoamine transporters, is essential to identify the optimal stereoisomer for further development. Furthermore, studies on their pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of this scaffold into new and improved treatments for neurological and psychiatric disorders.

Visualizations

Diagram 1: Stereoisomers of this compound

Caption: Relationship between the four stereoisomers of this compound.

Diagram 2: General Synthetic and Analytical Workflow

Caption: Workflow for the synthesis, separation, and evaluation of this compound stereoisomers.

References

- Gotor, V., Alfonso, I., & García-Urdiales, E. (2003). Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters: the key role of the leaving group. Tetrahedron: Asymmetry, 14(21), 3297-3302.

-

Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

- Gotor-Fernández, V., & Gotor, V. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review, 61(3), 200-210.

- Wong, D. T., Bymaster, F. P., Reid, L. R., & Fuller, R. W. (1983). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 227(3), 527-531.

-

Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

- Piras, P. P., et al. (2006). Easy access to trans-2,3-disubstituted cyclobutanones, 2,4,5-trisubstituted 3,6-dihydro-2H-pyrans and cis-substituted phenylcyclopropylsulfones by using the highly versatile 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones. Organic & Biomolecular Chemistry, 4(8), 1587-1594.

- Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7141-7151.

- Bongers, A., et al. (2023). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1121.

- Ali, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899.

- Tilstam, U., & Weinmann, H. (2002). An unprecedented stereoselective [2+2] cycloreversion of cyclobutanones.

- Johnson, C. R., & Penning, T. D. (1988). A short efficient preparation of (+) and (−)-trans-2-phenylcyclohexanol. Tetrahedron Letters, 29(32), 3991-3994.

- Ku, Q., et al. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 10(35), 8154-8160.

- Agranat, I., & Canfi, A. (2004). Chiral Drugs: An Overview. Current Medicinal Chemistry, 11(7), 853-860.

- Pirkle, W. H., & Welch, C. J. (1991). Preparative chiral liquid chromatography for enantiomeric separation of pheromones.

- Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3326.

- Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 3(4), 863-881.

-

PubChem. (n.d.). (1R,2S)-2-phenylcyclopropan-1-amine;(2S)-1-phenylpropan-2-amine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Kim, K. H., et al. (2021). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes.

-

PubChem. (n.d.). (1S,2S)-2-phenylcyclopropan-1-amine. Retrieved from [Link]

- Barattini, E., et al. (2008). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 46(12), 1137-1142.

- Gotor, V., et al. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.

- Wang, Y., et al. (2021). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality, 33(12), 855-864.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Robertson, D. W., et al. (1982). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. Biochemical Pharmacology, 31(22), 3549-3554.

- Welch, C. J., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.

-

PubChem. (n.d.). (1R,2R)-2-Methoxycyclobutan-1-amine. Retrieved from [Link]

- Wang, K. H., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.

- Nesterkina, M., et al. (2022). (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Synthesis and anticonvulsant activity. Pharmaceuticals, 15(8), 920.

-

Automated Topology Builder. (n.d.). (2R)-2-Phenyl-3-buten-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. rsc.org [rsc.org]

- 9. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Phenylcyclobutanamine Derivatives

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of phenylcyclobutanamine derivatives, with a specific focus on the mechanistic insights and therapeutic potential of this chemical class. While detailed research on 2-Phenylcyclobutan-1-amine is limited, this document synthesizes available data on the closely related and better-studied isomer, 1-Phenylcyclobutylamine (PCBA), to establish a foundational understanding. The guide delves into the mechanism of action, metabolic pathways, and the scientific rationale behind the experimental protocols used to characterize these compounds. It is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and enzyme inhibitors.

Introduction: The Phenylcyclobutanamine Scaffold

Organic compounds incorporating a cyclobutane ring are found in a variety of naturally occurring products and have been explored as scaffolds in medicinal chemistry.[1][2][3] The phenylcyclobutanamine structure, in particular, presents a unique three-dimensional conformation that can influence its interaction with biological targets. This guide will focus on the pharmacological characteristics of this class of compounds, primarily drawing from the established research on 1-Phenylcyclobutylamine (PCBA) as a representative molecule.

Mechanism of Action: Monoamine Oxidase (MAO) Inactivation

The primary pharmacological action identified for the phenylcyclobutanamine class is the inactivation of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[4]

Target Engagement: Irreversible Inhibition

1-Phenylcyclobutylamine (PCBA) has been demonstrated to be a time-dependent, irreversible inactivator of monoamine oxidase.[4] This inactivation occurs through the formation of a covalent bond with the flavin cofactor of the enzyme.[4] The process is not perfectly efficient; for every molecule of PCBA that irreversibly inactivates an MAO enzyme, approximately 325 molecules are processed as substrates.[4]

Proposed Radical-Based Mechanism

The inactivation of MAO by PCBA is proposed to occur via a radical-based mechanism.[4] This multi-step process provides a clear example of the causality behind the observed pharmacology:

-

One-Electron Oxidation: The amine group of PCBA undergoes a one-electron oxidation catalyzed by MAO, forming an amine radical cation.[4]

-

Homolytic Ring Cleavage: The highly strained cyclobutane ring then undergoes homolytic cleavage.[4]

-

Radical Partitioning: The resulting radical intermediate can follow two paths:

-

Metabolite Formation: The 2-phenylpyrrolinyl radical can be further oxidized to 2-phenyl-1-pyrroline, the first identified metabolite.[4]

This proposed mechanism is a critical piece of information for drug developers, as it highlights the potential for both therapeutic enzyme inhibition and the generation of reactive intermediates.

Diagram: Proposed Mechanism of MAO Inactivation by 1-Phenylcyclobutylamine

Caption: Proposed mechanistic pathway for MAO inactivation by 1-Phenylcyclobutylamine.

Pharmacokinetics and Metabolism

Understanding the metabolic fate of phenylcyclobutanamines is crucial for predicting their in vivo activity and potential for drug-drug interactions.

Metabolic Pathway of 1-Phenylcyclobutylamine

The metabolism of PCBA is intrinsically linked to its mechanism of action as an MAO substrate. The initial metabolite formed is 2-phenyl-1-pyrroline.[4] Subsequently, and after a lag period, further metabolites are generated, including 3-benzoylpropanal and 3-benzoylpropionic acid.[4] The formation of 3-benzoylpropanal is a result of the MAO-catalyzed oxidation of 2-phenyl-1-pyrroline (or its hydrolysis product, gamma-aminobutyrophenone).[4] The subsequent oxidation to 3-benzoylpropionic acid occurs non-enzymatically, driven by nascent hydrogen peroxide produced during the MAO catalytic cycle.[4]

Diagram: Metabolic Cascade of 1-Phenylcyclobutylamine

Caption: Enzymatic and non-enzymatic steps in the metabolism of 1-Phenylcyclobutylamine.

Experimental Protocols for Pharmacological Characterization

To establish the pharmacological profile of a novel phenylcyclobutanamine derivative, a series of standardized in vitro and in vivo assays are required.

In Vitro Assays

4.1.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of the test compound for a panel of receptors, transporters, and enzymes.

-

Methodology:

-

Prepare cell membranes or purified proteins expressing the target of interest.

-

Incubate the membranes/proteins with a specific radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound.[5]

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki), which reflects the compound's binding affinity.[6]

-

-

Rationale: This assay is a primary screen to identify the most likely biological targets of a new chemical entity and to assess its selectivity. A broad screening panel is essential to identify potential off-target effects.

4.1.2. Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory potency and mechanism of the compound against specific enzymes like MAO-A and MAO-B.

-

Methodology:

-

Isolate or obtain purified MAO-A and MAO-B enzymes.

-

Pre-incubate the enzyme with various concentrations of the test compound for different time intervals.

-

Initiate the reaction by adding a substrate (e.g., kynuramine).

-

Monitor the formation of the product over time using spectrophotometry or fluorometry.

-

Calculate the rate of reaction at each inhibitor concentration to determine the IC50 (concentration for 50% inhibition) and to assess time-dependency for irreversible inhibitors.

-

-

Rationale: This assay confirms the functional effect of the compound on its target enzyme and can distinguish between reversible and irreversible inhibition, which has significant implications for the duration of the pharmacological effect.

In Vivo Studies

4.2.1. Pharmacokinetic Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

-

Methodology:

-

Administer the compound to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous, oral).[7][8]

-

Collect blood samples at predetermined time points.

-

Extract the compound and its potential metabolites from the plasma.

-

Quantify the concentrations using liquid chromatography-mass spectrometry (LC-MS).

-

Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[7][8]

-

-

Rationale: Understanding the pharmacokinetic profile is essential for designing effective dosing regimens and for assessing the potential for drug accumulation and toxicity.

4.2.2. Pharmacodynamic/Behavioral Assays

-

Objective: To evaluate the physiological and behavioral effects of the compound, which are downstream consequences of its mechanism of action.

-

Methodology: For a potential MAO inhibitor, relevant assays could include:

-

Head-twitch response in rodents: A model sensitive to serotonergic activity, which would be expected to increase following MAO inhibition.

-

Forced swim test or tail suspension test: Models used to assess antidepressant-like activity.

-

Locomotor activity monitoring: To assess potential stimulant or sedative effects.

-

-

Rationale: These assays provide evidence that the compound engages its target in the central nervous system and produces a biologically relevant effect, offering a preliminary indication of its therapeutic potential.

Structure-Activity Relationships and Future Directions

The existing research on 1-phenylcyclobutylamine and related analogs provides a starting point for understanding the structure-activity relationships (SAR) of this class.[4][9] Key areas for future investigation include:

-

Stereochemistry: The pharmacological activity of the different stereoisomers of this compound has not been characterized and could reveal significant differences in potency and selectivity.

-

Ring Substitution: Modifications to the phenyl ring could modulate the compound's affinity for MAO and other targets, as well as its metabolic stability.

-

Cyclobutane Analogs: Exploration of different ring sizes (e.g., cyclopropane, cyclopentane) could further elucidate the role of ring strain in the mechanism of action.[9]

Conclusion

The phenylcyclobutanamine scaffold, represented by the well-studied compound 1-Phenylcyclobutylamine, is a potent class of irreversible monoamine oxidase inactivators. The proposed radical-based mechanism of action, involving homolytic cleavage of the cyclobutane ring, is a key feature of this chemical class. While the pharmacological profile of this compound itself is not yet publicly detailed, the established knowledge of its isomer provides a robust framework for its investigation. A systematic approach employing in vitro binding and enzyme assays, followed by in vivo pharmacokinetic and pharmacodynamic studies, will be essential to fully characterize its therapeutic potential and safety profile.

References

-

Silverman, R.B. & Zieske, P.A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. [Link]

-

Dembitsky, V.M., Sergeiko, A., Poroikov, V.V., & Hanus, L.O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

-

Batra, S., et al. (2012). Synthesis, radioligand binding and molecular modeling studies of several 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs. Bioorganic & Medicinal Chemistry Letters, 22(5), 1873-1877. [Link]

-

PubChem. (n.d.). 2-Phenylcyclobutanamine. National Center for Biotechnology Information. [Link]

-

Zhu, Y., et al. (2021). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS Medicinal Chemistry Letters, 12(12), 1934-1940. [Link]

-

Herry, G.M., et al. (2020). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 180, 114170. [Link]

-

Gervais, C., et al. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Tania, C., et al. (2024). Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application. Toxins, 16(1), 44. [Link]

-

Wang, B., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link]

-

Bruno, O., et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry, 19(11), 3394-3402. [Link]

-

Laggner, C., et al. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 41(23), 4476-4488. [Link]

-

Grandy, D.K., et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 587-593. [Link]

-

Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

-

Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

-

Devereux, M., et al. (2012). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Toxicology Research, 1(1), 43-53. [Link]

-

Sergeiko, A., et al. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

-

PubChem. (n.d.). N-(2-cyclopropylpropyl)-1-phenylbutan-2-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Phenylcyclobutan-1-amine

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylcyclobutan-1-amine is a fascinating small molecule with potential psychoactive properties, the elucidation of whose precise mechanism of action is critical for its potential therapeutic development and for understanding its pharmacological profile. This technical guide provides a comprehensive overview of the putative core mechanisms of action of this compound, drawing from established knowledge of structurally related compounds and foundational principles of neuropharmacology. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed exploration of probable molecular targets, the causality behind experimental approaches to its study, and robust protocols for its pharmacological characterization. While direct empirical data on this compound is limited in publicly accessible literature, this guide synthesizes available information to present the most scientifically plausible mechanisms of action.

Introduction: The Phenylcyclobutylamine Scaffold

The phenylcyclobutylamine moiety represents a unique structural motif in medicinal chemistry, conferring specific conformational constraints that influence its interaction with biological targets. This compound, with its phenyl group adjacent to the amine-bearing carbon on the cyclobutane ring, is an intriguing analogue of known psychoactive compounds. Its chemical structure suggests potential interactions with key players in monoaminergic neurotransmission.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₃N | PubChem |

| Molecular Weight | 147.22 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| PubChem CID | 19703781 | PubChem |

Caption: Key chemical properties of this compound.

The primary focus of this guide will be on the two most probable mechanisms of action for this compound: irreversible inhibition of monoamine oxidase and competitive inhibition of monoamine reuptake transporters.

Primary Putative Mechanism: Irreversible Inhibition of Monoamine Oxidase (MAO)

The most compelling hypothesis for the mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO), based on extensive research on its close structural analog, 1-phenylcyclobutylamine.[1] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2] Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.

The Radical-Based Inactivation Pathway

The proposed mechanism for MAO inactivation by phenylcyclobutylamines is a sophisticated radical-based process. This is a departure from the mechanism of many classical MAO inhibitors and highlights the unique chemical properties of the cyclobutylamine scaffold.

The inactivation cascade is believed to proceed as follows:

-

One-Electron Oxidation: The amine group of this compound is oxidized by the flavin cofactor of MAO, resulting in the formation of an amine radical cation.

-

Homolytic Ring Cleavage: The strained cyclobutane ring undergoes homolytic cleavage, generating a radical intermediate.

-

Partitioning of the Radical Intermediate: This radical can then follow two pathways:

-

Inactivation Pathway: The radical can form a covalent bond with the flavin cofactor, leading to irreversible inactivation of the enzyme.

-

Product Formation Pathway: The radical can be further oxidized to form a metabolite, which does not inactivate the enzyme.

-

Caption: Proposed radical-based mechanism for MAO inactivation.

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine the MAO inhibitory activity of this compound, a continuous spectrophotometric assay is a reliable and high-throughput method.[3]

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

-

Phosphate buffer (pH 7.4)

-

This compound

-

Spectrophotometer capable of UV-Vis measurements

Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to a working concentration.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

-

Phosphate buffer

-

Enzyme solution (MAO-A or MAO-B)

-

This compound at various concentrations (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

-

Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or at 250 nm for the formation of benzaldehyde (from benzylamine) over time.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro MAO inhibition assay.

Secondary Plausible Mechanism: Inhibition of Monoamine Reuptake Transporters

An alternative, or potentially concurrent, mechanism of action for this compound is the inhibition of monoamine reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4][5] Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters.

Competitive Binding to Monoamine Transporters

This compound, due to its structural similarity to phenethylamine, may act as a competitive inhibitor at the substrate binding site of monoamine transporters. This would prevent the reuptake of endogenous monoamines, leading to enhanced neurotransmission.

Caption: Competitive inhibition of monoamine reuptake transporters.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To assess the affinity of this compound for DAT, NET, and SERT, a competitive radioligand binding assay is the gold standard.[1][6]

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT

-

Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT

-

Non-specific binding inhibitors: Benztropine for hDAT, desipramine for hNET, and fluoxetine for hSERT

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations and resuspend them in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

This compound at various concentrations (or vehicle for total binding, or non-specific inhibitor for non-specific binding)

-

Radioligand at a concentration near its Kd

-

Membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the logarithm of the this compound concentration. Determine the IC₅₀ value from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Transporter | Radioligand | Non-specific Inhibitor | Example Ki (nM) |

| hDAT | [³H]WIN 35,428 | Benztropine | Hypothetical Value |

| hNET | [³H]nisoxetine | Desipramine | Hypothetical Value |

| hSERT | [³H]citalopram | Fluoxetine | Hypothetical Value |

Caption: Hypothetical data table for monoamine transporter binding affinities. Actual values for this compound would need to be determined experimentally.

Synthesis of Findings and Future Directions

The available evidence, primarily through structural analogy, strongly suggests that this compound is a potent irreversible inhibitor of monoamine oxidase. The radical-based mechanism of action proposed for the closely related 1-phenylcyclobutylamine provides a solid foundation for this hypothesis. Additionally, the possibility of activity as a monoamine reuptake inhibitor cannot be discounted and warrants empirical investigation.

To definitively elucidate the mechanism of action of this compound, the following experimental steps are recommended:

-

In Vitro Profiling: Conduct the MAO inhibition and monoamine transporter binding and uptake assays as detailed in this guide to obtain quantitative data (IC₅₀ and Ki values).

-

Enzyme Kinetics: Perform detailed enzyme kinetic studies to determine the nature of MAO inhibition (e.g., competitive, non-competitive, irreversible).

-

In Vivo Microdialysis: In animal models, use in vivo microdialysis to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions following administration of this compound.

-

Behavioral Pharmacology: Assess the behavioral effects of this compound in established animal models of depression, anxiety, and psychostimulant activity.

A thorough understanding of the core mechanism of action of this compound will be instrumental in guiding its future development and in understanding its potential therapeutic applications and abuse liability.

References

-

Silverman, R. B., & Hiebert, C. W. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of Medicinal Chemistry, 31(10), 2035-2038. [Link]

-

Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22(1), 197-217. [Link]

-

Mayer, F. P., Wimmer, L., Sitte, H. H., & Lubec, G. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 8, 273. [Link]

-

PubChem. (n.d.). 2-Phenylcyclobutanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640. [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Herraiz, T., Guillén, H., & González-Peña, D. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 129-140). Humana Press, New York, NY. [Link]

-

Mathew, B., Suresh, J., & Mathew, G. E. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (pp. 241-250). Humana, New York, NY. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 5. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-Phenylcyclobutan-1-amine Isomers

Introduction: The Criticality of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, metabolic fate, and potential toxicity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different biological effects.[1][2] The case of 2-phenylcyclobutan-1-amine, a substituted cyclobutane scaffold, presents a compelling example of the analytical challenges and necessities in stereochemical analysis. This molecule can exist as four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and another pair for the trans diastereomer. The precise identification and separation of these isomers are paramount, as regulatory bodies increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1]

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of this compound isomers. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of a logical workflow, grounded in the principles of separation science and spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to stereoisomer characterization.

The Analytical Challenge: A Mixture of Diastereomers and Enantiomers

The synthesis of this compound, often proceeding through methods like [2+2] cycloadditions or reductions of corresponding cyclobutanones, frequently yields a mixture of cis and trans isomers.[3][4] Each of these diastereomers is a racemic mixture of its respective enantiomers. Therefore, the primary analytical objective is twofold: first, to separate and identify the diastereomers (cis vs. trans), and second, to separate and quantify the enantiomers within each diastereomeric pair.

Logical Workflow for Structural Elucidation

A systematic approach is crucial for the unambiguous assignment of all four stereoisomers. The following workflow outlines a logical progression from separation to detailed structural characterization.

Caption: A logical workflow for the separation and identification of this compound isomers.

Part 1: Diastereomer Separation and Identification

Separation of cis and trans Diastereomers

Diastereomers possess different physical and chemical properties, which allows for their separation using standard, non-chiral chromatographic techniques.

Experimental Protocol: Achiral HPLC for Diastereomer Separation

-

Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be effective. The choice will depend on the polarity of the derivatized or underivatized amine.

-

Mobile Phase Optimization:

-

Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the two diastereomeric peaks. A small amount of a basic modifier, such as diethylamine, may be added to improve peak shape for the amine.

-

Reversed-Phase: A mixture of water (often with a buffer like ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient elution may be necessary to resolve the isomers effectively.

-

-

Detection: UV detection is suitable due to the presence of the phenyl group. A wavelength of approximately 254 nm is a good starting point.

-

Fraction Collection: The separated diastereomers are collected for subsequent enantiomeric separation and spectroscopic analysis.

Identification of cis and trans Diastereomers by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers of 1,2-disubstituted cyclobutanes. The key lies in the analysis of proton-proton coupling constants (J-values).[5][6][7]

The puckered nature of the cyclobutane ring leads to different dihedral angles between adjacent protons in the cis and trans isomers, which directly influences the magnitude of their coupling constants according to the Karplus relationship.[8]

-

trans Isomer: In the more stable conformation, the bulky phenyl and amino groups will occupy pseudo-diequatorial positions. This arrangement results in a smaller dihedral angle between the vicinal protons on C1 and C2, leading to a larger coupling constant (³Jtrans typically in the range of 8-11 Hz).[5][6]

-

cis Isomer: The cis isomer will have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position. This leads to a larger dihedral angle between the vicinal protons on C1 and C2, resulting in a smaller coupling constant (³Jcis typically in the range of 5-8 Hz).[8][9][10]

Table 1: Expected ¹H NMR Parameters for cis and trans-2-Phenylcyclobutan-1-amine

| Parameter | cis Isomer | trans Isomer | Rationale |

| ³J(H1, H2) | ~ 5-8 Hz | ~ 8-11 Hz | Dependent on the dihedral angle between H1 and H2. |

| Chemical Shift of H1/H2 | Generally different | Generally different | The anisotropic effect of the phenyl ring will shield or deshield nearby protons differently in the two isomers. |

| Conformation | Phenyl pseudo-axial/amino pseudo-equatorial (and vice-versa) | Phenyl and amino groups pseudo-diequatorial | The trans isomer is expected to be conformationally more rigid.[5][6] |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of each separated diastereomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

-

Spectral Analysis:

-

Identify the signals corresponding to the benzylic proton (on the carbon bearing the phenyl group) and the proton on the carbon bearing the amino group.

-

Analyze the splitting patterns of these signals to determine the coupling constants between them.

-

The diastereomer exhibiting the larger ³J coupling constant between these two protons is assigned as the trans isomer.

-

-

Advanced NMR Techniques (Optional): 2D NMR experiments such as COSY (Correlation Spectroscopy) can be used to confirm the coupling relationships between protons, and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further support the stereochemical assignment.

Part 2: Enantiomer Separation and Characterization

Once the diastereomers are separated and identified, the next crucial step is to separate the enantiomers of each diastereomer.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation of enantiomers.[1][11][12] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomer Separation

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for the separation of chiral amines.[11] Columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

-

Mobile Phase Selection:

-

Normal-Phase Mode: Typically, a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is used. The concentration of the alcohol is a critical parameter for optimizing resolution.

-

Reversed-Phase or Polar Organic Mode: These modes can also be explored, depending on the specific CSP and the analyte's properties.

-

-

Method Development:

-

Inject a racemic standard of one of the separated diastereomers.

-

Systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier) to achieve baseline separation of the two enantiomeric peaks.

-

Optimize the flow rate and column temperature to improve resolution and analysis time.

-

-

Quantification: The relative amounts of the two enantiomers can be determined by integrating the peak areas in the chromatogram.

Caption: Principle of enantiomeric separation by chiral HPLC.

Mass Spectrometry for Molecular Weight Confirmation

While mass spectrometry (MS) alone cannot typically distinguish between stereoisomers, it is essential for confirming the molecular weight and elemental composition of the separated isomers.

Expected Fragmentation Patterns

For this compound (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ), the following fragmentation patterns can be anticipated in electron ionization (EI) mass spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 147, which will be an odd number, consistent with the nitrogen rule for a compound with one nitrogen atom.[13]

-

Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[14] This can lead to two primary fragment ions:

-

Loss of the phenylcyclobutyl group to form [CH₂=NH₂]⁺ at m/z = 30.

-

Loss of a hydrogen atom from the carbon bearing the amino group, followed by ring opening and fragmentation.

-

-

Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to a tropylium ion at m/z = 91.

While the mass spectra of the cis and trans isomers are likely to be very similar, subtle differences in the relative abundances of fragment ions may be observed due to the different steric environments influencing the stability of the fragment ions.[15][16]

Experimental Protocol: GC-MS or LC-MS Analysis

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile amines. Liquid chromatography-mass spectrometry (LC-MS) can also be used, especially if the compounds have been separated by HPLC.

-

Ionization: Electron ionization (EI) is useful for generating characteristic fragment patterns. Electrospray ionization (ESI) is a softer technique that will primarily yield the protonated molecule [M+H]⁺ at m/z = 148.

-

Data Analysis:

-

Confirm the presence of the molecular ion (or protonated molecule) at the expected m/z value.

-

Analyze the fragmentation pattern to ensure it is consistent with the proposed structure of this compound.

-

Conclusion: A Validated Strategy for Stereochemical Purity

The structural elucidation of this compound isomers is a multi-step process that requires the synergistic application of separation and spectroscopic techniques. By following a logical workflow that begins with the separation of diastereomers using achiral chromatography, followed by their identification using ¹H NMR spectroscopy, and culminating in the separation of enantiomers by chiral HPLC, a complete and unambiguous assignment of all four stereoisomers can be achieved. Mass spectrometry serves as a crucial confirmation of molecular identity throughout this process. This rigorous approach ensures the scientific integrity of the data and provides the high level of confidence in stereochemical purity required for pharmaceutical development and regulatory compliance.

References

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2015). ResearchGate. [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (n.d.). ResearchGate. [Link]

-

CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

-

Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. [Link]

-

Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. [Link]

-

Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. (n.d.). Semantic Scholar. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

-

Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PubMed Central. [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]

-

Using fragment peaks in mass spectra to work out isomers. (2018). YouTube. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

cis,trans,cis-1,2,3,4-Tetrakis[2-(ethylsulfanyl)phenyl]cyclobutane. (n.d.). ResearchGate. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]

-

cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. (n.d.). NIH. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. scispace.com [scispace.com]

- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

quantum chemical calculations for 2-Phenylcyclobutan-1-amine

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Phenylcyclobutan-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, establishing a self-validating workflow designed to deliver high-fidelity insights into the molecule's structural, electronic, and thermodynamic properties. The cyclobutane motif is an increasingly attractive scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and novel intellectual property space into drug candidates.[1][2] A rigorous computational analysis, as detailed herein, is the foundational step in understanding how the unique stereoelectronic features of molecules like this compound can be leveraged for rational drug design.

Strategic Imperative: Why Quantum Chemistry for this compound?

The conformational landscape of this compound is deceptively complex. It features a puckered four-membered ring, two stereocenters (defining cis and trans diastereomers), and multiple rotatable bonds (C-N and C-Ph). This flexibility dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Experimental characterization of every stable conformer can be impractical. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, predictive lens to:

-

Elucidate the Conformational Landscape: Identify all low-energy conformers and quantify their relative stabilities.

-

Predict Physicochemical Properties: Accurately calculate key descriptors such as pKa, dipole moment, and reactivity indices.

-

Simulate Spectroscopic Data: Generate theoretical IR and NMR spectra to aid in the structural confirmation of synthesized materials.[3]

-

Inform Mechanistic Hypotheses: Understand the molecule's intrinsic reactivity and potential metabolic pathways.

This in silico approach allows for a deep, atomistic understanding that can guide and rationalize experimental efforts, saving significant time and resources in the drug discovery pipeline.

The Computational Workflow: A Validated Pathway to Insight

The following workflow is designed as a multi-tiered strategy, balancing computational cost with accuracy. It begins with a broad exploration and systematically refines the results to yield high-confidence data.

Caption: A multi-phase workflow for the quantum chemical analysis of this compound.

Detailed Computational Protocols

This section outlines the step-by-step methodology for executing the workflow. The choice of software (e.g., Gaussian, ORCA, Spartan) is left to the researcher, as the theoretical principles are universal.

Conformational Search and Selection

The initial and most critical step is to comprehensively map the potential energy surface. Due to the molecule's flexibility, a high-throughput, low-cost method is ideal for the initial search.[4]

Protocol:

-

Generate Initial Structures: Build both cis- and trans-2-Phenylcyclobutan-1-amine isomers using a molecular editor.

-

Execute Conformer Search: Employ a fast, semi-empirical quantum mechanics method (like GFN2-xTB) or a molecular mechanics force field (like MMFF94) to perform a systematic or stochastic search of the conformational space.

-

Filter and Cluster: Analyze the resulting conformers. Discard duplicates and cluster the unique geometries based on RMSD (Root Mean Square Deviation). Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further refinement.

Causality: Starting with an inexpensive method allows for the exploration of thousands of potential structures without prohibitive computational cost. This broad search is essential to avoid missing a crucial low-energy conformer that might be kinetically or thermodynamically preferred.

DFT Geometry Optimization and Frequency Validation

Each selected conformer must be re-optimized using a more accurate DFT method. This step refines the molecular geometry and, crucially, validates its stability.

Protocol:

-

Select Level of Theory: Choose a DFT functional and basis set. For flexible organic molecules with potential non-covalent interactions (e.g., between the phenyl ring and the amine), a dispersion-corrected functional is vital.

-

Recommended Functional: ωB97X-D or B3LYP-D3(BJ) . These functionals provide a balanced treatment of both short- and long-range electron correlation and include corrections for London dispersion forces.[4]

-

Recommended Basis Set: def2-SVP or 6-31G(d) . These split-valence basis sets offer a good compromise between accuracy and computational cost for geometry optimizations.

-

-

Incorporate Solvation: To model a biologically relevant environment, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), with water as the solvent.

-

Run Calculation: Perform a full geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian).

-

Validate Minima: After the calculation, inspect the output. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring further structural investigation.

High-Accuracy Energy Refinement

To obtain highly accurate relative energies for the conformers, a single-point energy calculation is performed on the optimized geometries using a larger basis set.

Protocol:

-

Use Optimized Geometries: Take the validated geometries from the previous step.

-

Select a Larger Basis Set: Keep the same DFT functional (e.g., ωB97X-D) but increase the basis set size to a triple-zeta quality, such as def2-TZVP or 6-311+G(d,p) . This provides a more accurate electronic energy.

-

Execute Calculation: Run a single-point energy calculation with the same implicit solvent model used during optimization.

Causality: This tiered approach is computationally efficient. The bulk of the computational effort (geometry optimization) is done with a moderately sized basis set. The final, most accurate energy is then calculated with a larger, more expensive basis set on the already-optimized structure.

Data Analysis and Interpretation

The raw output from the calculations must be synthesized into actionable insights.

Thermochemical Properties

The Gibbs free energies (G) from the frequency calculations are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This reveals which shapes the molecule is most likely to adopt.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| trans-Conf-1 | 0.00 | 0.00 | 65.7 |

| trans-Conf-2 | 0.85 | 0.92 | 15.1 |

| cis-Conf-1 | 1.20 | 1.15 | 9.8 |

| ... | ... | ... | ... |

Table 1: Example of a summary table for the calculated thermochemical properties of this compound conformers.

Electronic and Physicochemical Properties

Key molecular properties can be extracted from the calculations to predict the molecule's behavior.

-

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The HOMO-LUMO gap (ΔE) correlates with the molecule's kinetic stability.[5]

-

pKa Prediction: The pKa of the amine group can be calculated using thermodynamic cycles (e.g., the isodesmic reaction method), which involves calculating the Gibbs free energy of protonation in solution.[6] This is a critical parameter for predicting the molecule's charge state at physiological pH.

-

Molecular Electrostatic Potential (MEP): An MEP surface visually maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing immediate insight into potential sites for non-covalent interactions.

| Conformer ID | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| trans-Conf-1 | -6.21 | -0.15 | 6.06 | 1.85 |

| trans-Conf-2 | -6.25 | -0.12 | 6.13 | 2.01 |

| cis-Conf-1 | -6.18 | -0.19 | 5.99 | 2.34 |

| ... | ... | ... | ... | ... |

Table 2: Example of a summary table for key electronic properties of different conformers.

Conclusion: From Data to Drug Discovery

This guide has outlined a rigorous, multi-step protocol for the quantum chemical characterization of this compound. By systematically exploring the conformational space and applying high-level DFT calculations, researchers can obtain a detailed understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it forms the basis for rational drug design. The calculated geometries can be used for docking studies, the predicted pKa informs formulation strategies, and the overall electronic profile helps in anticipating metabolic liabilities. Adherence to this validated workflow ensures that the computational data generated is both accurate and relevant, serving as a reliable foundation for subsequent stages of the drug development process.

References

-

Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry. [Link]

-

Divergent Synthesis of Sulfur‐Containing Bridged Cyclobutanes by Lewis Acid Catalyzed Formal Cycloadditions of Pyridinium 1,4‐Zwitterionic Thiolates and Bicyclobutanes. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam Research Portal. [Link]

-

Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. (2023). Organic & Biomolecular Chemistry. [Link]

-

Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. (n.d.). PMC. [Link]

-

Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). Heliyon. [Link]

-

Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022). PMC. [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. (n.d.). Dergipark. [Link]

-

Quantum Calculations of pKa values for Some Amine Compounds. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenylcyclobutan-1-amine

Authored by: A Senior Application Scientist

Abstract

The structural characterization of small molecules is a cornerstone of modern drug discovery and development.[1][2] 2-Phenylcyclobutan-1-amine represents a key structural motif, and its unambiguous identification is critical for ensuring the quality, safety, and efficacy of potential pharmaceutical candidates. This technical guide provides a comprehensive, in-depth analysis of this compound using the triumvirate of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering insights into the causal relationships behind the spectral features and outlining robust, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of small molecule characterization.[3][4][5]

Molecular Structure and Analytical Imperative